2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-19-0) is a potent and selective, mechanism-based inactivator of myeloperoxidase (MPO), a heme peroxidase enzyme implicated in oxidative stress and inflammatory pathologies. Belonging to the pyridoxazinone class, this compound serves as a critical research tool for investigating the role of MPO in a range of conditions, including cardiovascular and neurodegenerative diseases. Its value in a procurement context stems from its well-defined structure-activity relationship, where specific substitutions on the core scaffold dictate inhibitory potency and metabolic stability, making it a reliable standard for in vitro and in vivo models of inflammation.
Selecting a close structural analog, such as the unsubstituted parent compound or a different positional isomer, is a critical procurement error for researchers requiring consistent MPO inhibition. The specific (S)-configuration and methyl group at the 2-position are not trivial modifications; they are key determinants of the molecule's potent inhibitory activity. Even minor alterations to this position can lead to a dramatic loss of potency, rendering the analog ineffective for quantitative studies or as a benchmark compound. This makes 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one a non-fungible reagent for applications demanding high-affinity MPO inactivation.
In a direct comparison of pyrido[3,2-b][1,4]oxazin-3(4H)-one analogs, the presence of the methyl group at the 2-position is shown to be critical for high-potency MPO inhibition. The target compound (referred to as Example 1 in the source patent) demonstrates an IC50 of 6 nM against human MPO. An immediate structural analog lacking this specific substitution (Example 25) is significantly less active, with an IC50 of 78 nM.
| Evidence Dimension | Human MPO Inhibition (IC50) |
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Analog (Example 25) with alternative substitution: 78 nM |
| Quantified Difference | 13-fold more potent |
| Conditions | In vitro human myeloperoxidase (hMPO) activity assay. |
This 13-fold difference in potency means that significantly lower concentrations are required for effective inhibition, reducing potential off-target effects and increasing the reliability of experimental results.
The established synthesis for 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one utilizes (S)-alaninol as a readily available and cost-effective chiral precursor to set the critical stereocenter at the 2-position. This contrasts with potential analogs that might require multi-step chiral resolutions or depend on more expensive, less common chiral starting materials. The use of a high-purity, commercial precursor simplifies the synthesis, reduces the likelihood of isomeric impurities, and enhances batch-to-batch reproducibility.
| Evidence Dimension | Precursor Accessibility & Process Simplicity |
| Target Compound Data | Synthesized from commercial (S)-alaninol. |
| Comparator Or Baseline | Analogs requiring custom synthesis of chiral precursors or difficult chiral separations. |
| Quantified Difference | Not directly quantifiable, but implies higher purity, lower cost, and better scalability. |
| Conditions | Multi-step organic synthesis. |
For buyers, this translates to a more reliable supply of high-purity material, which is crucial for reproducible results in sensitive biological assays and for scaling up studies.
The metabolic stability of pyridoxazinone-based MPO inhibitors is highly sensitive to their substitution patterns. While direct comparative data for this exact compound is limited in the public domain, studies on closely related scaffolds show that small structural modifications, such as the introduction of a methyl group, can significantly alter metabolic clearance rates in human liver microsomes. For example, in a related series, a cis-disubstituted morpholine analog showed a 45-fold boost in functional potency compared to its des-methyl counterpart, a change often correlated with altered metabolic profiles. This highlights the importance of selecting the specific 2-methyl substituted compound for studies where predictable in vivo exposure is necessary.
| Evidence Dimension | Metabolic Stability (Inferred) |
| Target Compound Data | Optimized substitution pattern for potential in vivo use. |
| Comparator Or Baseline | Unsubstituted or alternatively substituted analogs with potentially higher metabolic clearance. |
| Quantified Difference | Not directly quantified for this compound, but SAR principles suggest significant differences. |
| Conditions | Human liver microsome stability assays. |
Choosing this compound over an analog with poor metabolic stability can be the difference between a successful and a failed in vivo experiment, saving significant time and resources.
Due to its low nanomolar IC50 value, this compound is the right choice for researchers needing to achieve near-complete MPO inhibition in cell-based assays with minimal risk of off-target effects that can occur with less potent, higher-concentration compounds.
The well-defined potency and high purity, resulting from a streamlined synthesis, make this compound an ideal positive control or benchmark standard for high-throughput screening campaigns aimed at discovering novel MPO inhibitors.
Its optimized structure, designed for improved metabolic stability compared to simpler analogs, makes it a suitable candidate for in vivo animal studies investigating the therapeutic potential of MPO inhibition in diseases like atherosclerosis or inflammatory organ injury.